

Application Notes and Protocols for CCT241736 in In Vitro Cell Culture

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Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547

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Introduction

CCT241736 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] It has demonstrated significant anti-proliferative activity in preclinical models of acute myeloid leukemia (AML), particularly in cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with poor prognosis.[3][4] **CCT241736** is effective in AML cells that are resistant to other FLT3 inhibitors, such as quizartinib, making it a promising candidate for patients with relapsed or refractory FLT3-mutated AML.[1][5] These application notes provide detailed protocols for the in vitro use of **CCT241736** in cell culture studies.

Mechanism of Action

CCT241736 exerts its anti-cancer effects by simultaneously inhibiting two key classes of kinases:

- **FLT3 Kinase:** In many AML cases, mutations in the FLT3 gene lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[6] **CCT241736** inhibits both wild-type and mutated forms of FLT3, thereby blocking downstream signaling pathways such as the STAT5 and Ras/Raf/MEK/ERK pathways.[1][7]

- Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8] Inhibition of Aurora kinases by **CCT241736** disrupts cell division, leading to apoptosis.[7]

The dual inhibition of FLT3 and Aurora kinases provides a multi-pronged attack on AML cells, leading to cell cycle arrest and apoptosis.[7]

Data Presentation

Biochemical Activity of CCT241736

Target	Kd (μM)
FLT3-WT	0.006
FLT3-ITD	0.038
FLT3-D835Y	0.014
Aurora A	0.0075
Aurora B	0.048

Data sourced from references[7][8].

In Vitro Anti-proliferative Activity of CCT241736 in AML Cell Lines

Cell Line	FLT3 Status	GI50 (μM)
MOLM-13	FLT3-ITD+	0.1
MV4-11	FLT3-ITD+	0.29
KG-1a	FLT3-WT	1
MOLM-13-RES (Quizartinib-resistant)	FLT3-ITD+	0.18

Data represents growth inhibition (GI50) after 72 hours of treatment and is sourced from reference[7].

Experimental Protocols

Cell Culture

Human AML cell lines such as MOLM-13, MV4-11, and KG-1a can be used.[7] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments involving primary AML cells, co-culture with MS-5 stromal cells may be necessary to maintain viability.[7]

Preparation of CCT241736 Stock Solution

CCT241736 should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.2% to avoid solvent-induced toxicity.[7]

Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of **CCT241736** on cell proliferation.

Materials:

- AML cell lines
- 96-well plates
- **CCT241736** stock solution
- Complete cell culture medium
- CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent
- Plate reader

Procedure:

- Seed cells into 96-well plates at a density of 2×10^5 cells per 100 μL .^[7]
- Prepare serial dilutions of **CCT241736** in complete medium.
- Add the desired concentrations of **CCT241736** or a DMSO vehicle control to the wells.
- Incubate the plates for 72 hours at 37°C and 5% CO₂.^[7]
- Add MTS reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a plate reader.^[7]
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Annexin V and DAPI Staining)

This protocol is used to quantify the induction of apoptosis by **CCT241736**.

Materials:

- AML cell lines
- 6-well plates
- **CCT241736** stock solution
- Annexin V-FITC Apoptosis Detection Kit
- DAPI (4',6-diamidino-2-phenylindole)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates.

- Treat cells with various concentrations of **CCT241736** or a DMSO vehicle control for a specified time (e.g., 48 or 72 hours).
- Harvest the cells by centrifugation.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and DAPI to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and DAPI is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. [\[7\]](#)

Western Blotting for Pathway Analysis

This protocol is used to assess the inhibition of FLT3 and Aurora kinase downstream signaling.

Materials:

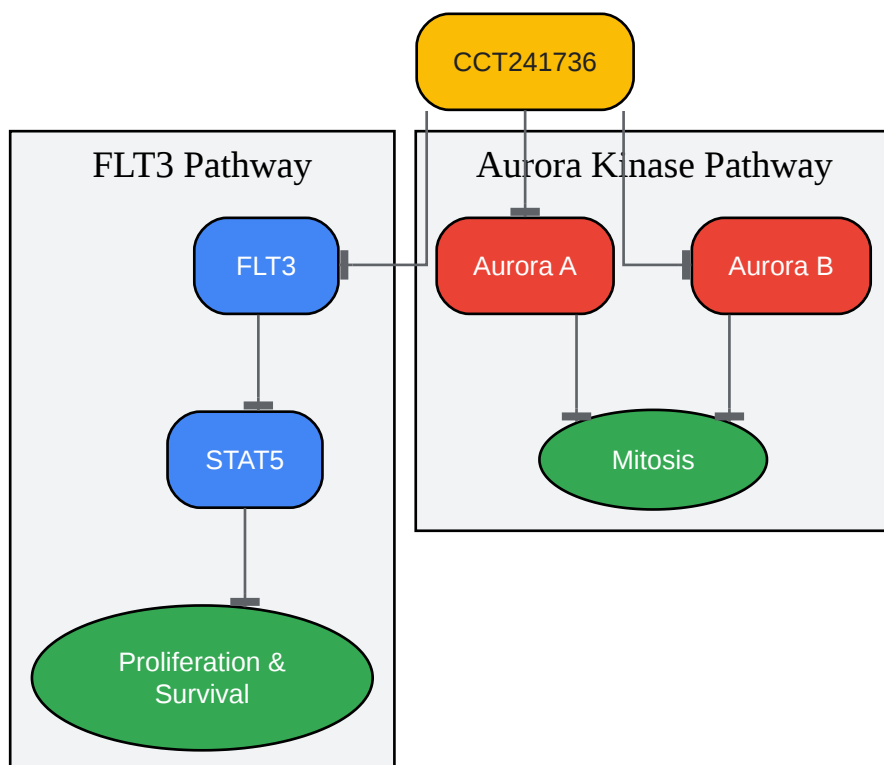
- AML cell lines
- **CCT241736** stock solution
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-Aurora A/B, anti-phospho-Histone H3)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Treat cells with **CCT241736** for a short period (e.g., 2-4 hours) to observe changes in protein phosphorylation.
- Lyse the cells and quantify the protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated forms of STAT5 and Histone H3 indicates inhibition of FLT3 and Aurora kinases, respectively.[7]

Visualizations

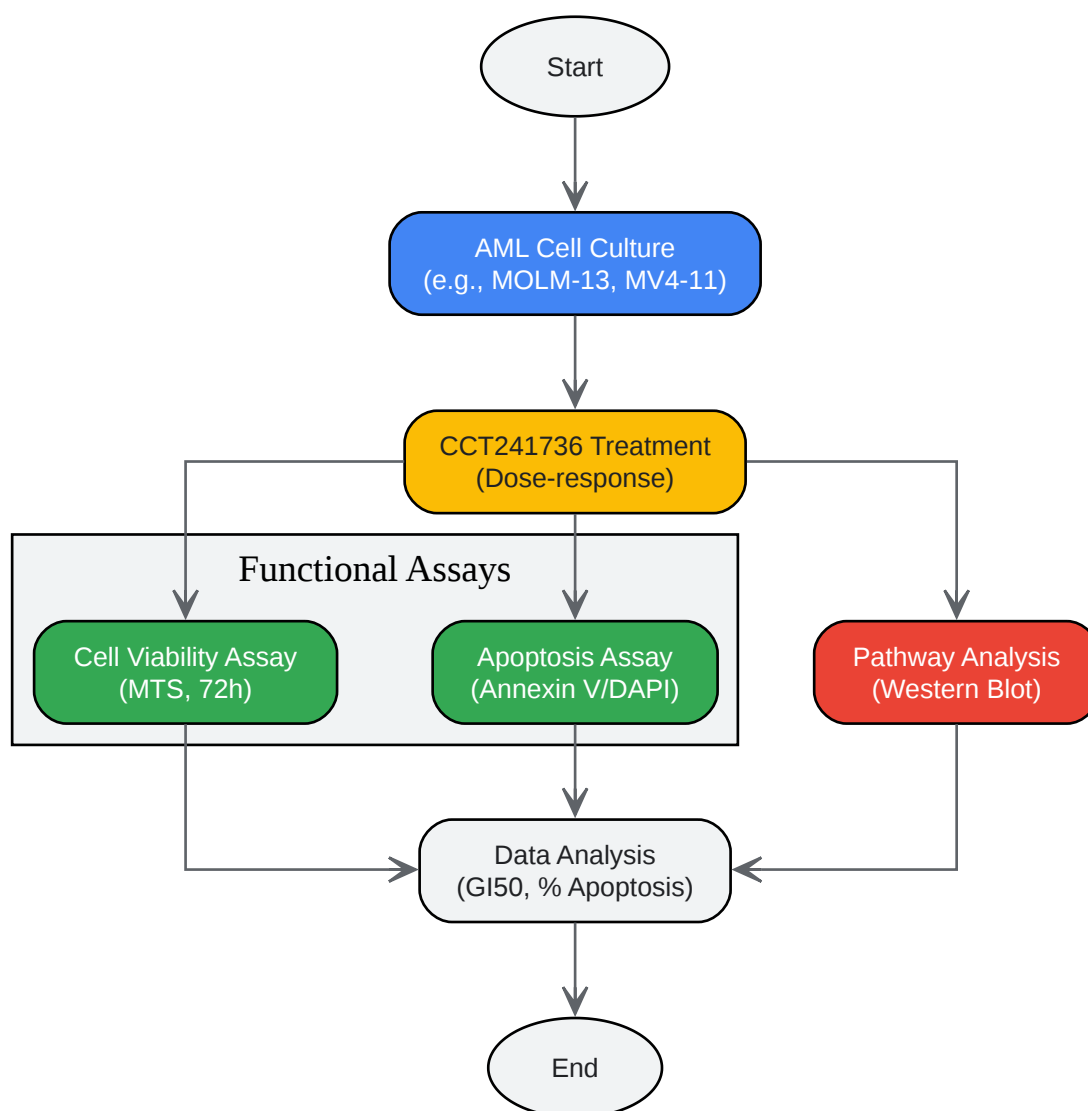
CCT241736 Signaling Pathway Inhibition



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Caption: **CCT241736** inhibits FLT3 and Aurora kinase pathways.

Experimental Workflow for In Vitro Evaluation of CCT241736



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Caption: Workflow for evaluating **CCT241736** in AML cell lines.

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